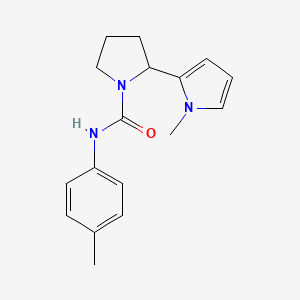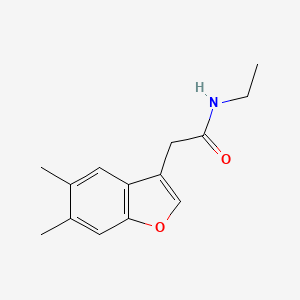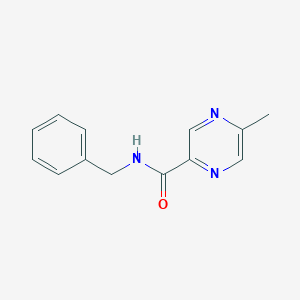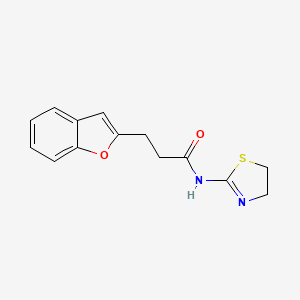
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, commonly known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential application in various fields. MPMP is a pyrrolidine-based compound that has been synthesized using a unique method.
Mechanism of Action
The mechanism of action of MPMP is not fully understood. However, it has been suggested that MPMP exerts its biological activity by modulating the activity of various enzymes and receptors in the body. MPMP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. MPMP has also been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in immune system regulation and inflammation.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. MPMP has been shown to have antioxidant activity, which may contribute to its neuroprotective effects. MPMP has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MPMP has been shown to have antiproliferative activity, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for use in lab experiments. MPMP is a stable compound that can be easily synthesized in high yield and purity. MPMP is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of MPMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of MPMP. One future direction is to further investigate the mechanism of action of MPMP. Understanding how MPMP exerts its biological activity could lead to the development of more effective drugs based on this compound. Another future direction is to explore the potential use of MPMP as a neuroprotective agent. MPMP has shown promise in protecting neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the potential use of MPMP in cancer treatment.
Synthesis Methods
MPMP has been synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base to form an intermediate product. This intermediate product is then reacted with 1,3-dimethyl-2-imidazolidinone and a reducing agent to obtain MPMP in high yield and purity.
Scientific Research Applications
MPMP has been studied extensively for its potential application in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. MPMP has been shown to have significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. MPMP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, MPMP has been used as a building block for the synthesis of various biologically active compounds.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-7-9-14(10-8-13)18-17(21)20-12-4-6-16(20)15-5-3-11-19(15)2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPGGZREUVKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)




![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)